molecular formula C9H12ClNO B2710429 2-Amino-1-(3-chlorophenyl)propan-1-ol CAS No. 1038241-80-3

2-Amino-1-(3-chlorophenyl)propan-1-ol

Cat. No.: B2710429
CAS No.: 1038241-80-3
M. Wt: 185.65
InChI Key: OYGPLKFNQHPTBG-UHFFFAOYSA-N
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Description

2-Amino-1-(3-chlorophenyl)propan-1-ol is an organic compound with the molecular formula C9H12ClNO. It is a chiral molecule with a hydroxyl group, an amino group, and a chlorophenyl group attached to a propane backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(3-chlorophenyl)propan-1-ol typically involves the reaction of 3-chlorobenzaldehyde with compounds containing amino and hydroxyl functional groups. One common method is the reductive amination of 3-chlorobenzaldehyde with 2-amino-1-propanol under catalytic hydrogenation conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(3-chlorophenyl)propan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-1-(3-chlorophenyl)propan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of 2-Amino-1-(3-chlorophenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with biological molecules, potentially affecting their function. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-1-(3-chlorophenyl)propan-1-ol is unique due to the specific positioning of the chlorine atom, which can influence its reactivity and interactions with other molecules. This positional isomerism can result in different chemical and biological properties compared to its analogs .

Properties

IUPAC Name

2-amino-1-(3-chlorophenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO/c1-6(11)9(12)7-3-2-4-8(10)5-7/h2-6,9,12H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYGPLKFNQHPTBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC(=CC=C1)Cl)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1038241-80-3
Record name 2-amino-1-(3-chlorophenyl)propan-1-ol
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